9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of spiro compounds, including 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, often employs the Prins cascade cyclization method. This process allows for the efficient coupling of aldehydes with N-substituted compounds to produce spiromorpholinotetrahydropyran derivatives through Prins bicyclization, highlighting the synthetic accessibility of complex spiro frameworks (Reddy et al., 2014).
Molecular Structure Analysis
Crystal structure analysis provides detailed information on the molecular geometry of spiro compounds. For instance, the study of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate (DBH) reveals a triclinic, P-1 space group arrangement, showcasing the intricate hydrogen bonding and the spatial arrangement of spiro compounds (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
Spiro compounds exhibit diverse reactivity patterns that are pivotal in synthetic organic chemistry. The reagent 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), for example, has been utilized in the synthesis of N-protected amino acid-ASUD esters, demonstrating the utility of spiro frameworks in the preparation of complex molecules (Rao et al., 2016).
Physical Properties Analysis
The physical properties of spiro compounds are significantly influenced by their molecular structure. Crystallographic studies, such as those conducted on (3S*,4S*,5S*,6S*)-3,4-epoxy-1,7-dioxaspiro[5.5]undecan-5-ol, reveal detailed insights into the conformational preferences and intermolecular interactions that dictate the physical characteristics of these molecules (Brimble, Johnston, Hambley, & Turner, 1997).
科学的研究の応用
Antihypertensive Applications
Compounds similar to 9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane, such as 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, have been explored for their antihypertensive effects. These compounds have demonstrated significant activity in lowering blood pressure, predominantly through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Pharmacokinetics and Drug Release
Research on the pharmacokinetics of related spiro compounds, specifically focusing on their salt forms, has been conducted to understand their release characteristics in different media. This research aims to develop slow-release formulations of these compounds for better therapeutic efficacy (Benjamin & Lin, 1985).
Chiral Separation and Configuration
Spiro compounds have been studied for their chiral properties, which are important in pharmaceutical applications. Chiral separation and determination of configuration of such compounds are critical for their use as active pharmaceutical ingredients or as catalysts in synthesizing active enantiomers (Liang et al., 2008).
Novel Synthesis Techniques
Innovative synthesis methods for 1,9-dioxa-4-azaspiro[5.5]undecane derivatives have been developed, showcasing the versatility and potential for customization in pharmaceutical applications (Reddy et al., 2014).
作用機序
Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. If it’s intended to be a drug or a biologically active compound, its mechanism of action would depend on its specific interactions with biological molecules .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-3-oxa-9-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-25-20-4-3-18(15-19(20)17-24-10-2-9-22-24)16-23-11-5-21(6-12-23)7-13-26-14-8-21/h2-4,9-10,15H,5-8,11-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXRXAKPNKZSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3(CC2)CCOCC3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。